molecular formula C20H16N2O4S B2801234 N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide CAS No. 864975-57-5

N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2801234
CAS No.: 864975-57-5
M. Wt: 380.42
InChI Key: NZOYNJLQZRYJQU-MRCUWXFGSA-N
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Description

The compound N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide features a benzothiazole ring fused with a dihydrothiazole moiety, substituted at the 3-position with a 2-methoxyethyl group. The (2Z) configuration denotes the geometry of the exocyclic double bond in the benzothiazol-2-ylidene system. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by planar aromatic systems and hydrogen-bonding motifs .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-25-11-10-22-14-7-3-5-9-18(14)27-20(22)21-19(24)17-12-15(23)13-6-2-4-8-16(13)26-17/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOYNJLQZRYJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate is then reacted with a chromene derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Additionally, purification techniques such as recrystallization or chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines

Scientific Research Applications

Medicinal Chemistry

The chromone scaffold, which is a key component of N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide, is recognized for its diverse pharmacological properties. Compounds based on this scaffold have been investigated for their potential as anti-inflammatory agents, anticancer drugs, and neuroprotective agents.

Anticancer Activity

Research has indicated that derivatives of chromone exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting tumor necrosis factor alpha (TNFα)-induced motility and actin reorganization in breast cancer cells (MDA-MB-231) . This suggests that such compounds may play a role in the development of novel anticancer therapies.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Chromone derivatives have been studied for their ability to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various biological targets.

Enzyme Inhibition

Compounds with similar structures have been identified as inhibitors of key enzymes involved in disease processes. For example, research on related compounds has shown that they can inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in Alzheimer's disease and cancer . Such inhibition can lead to therapeutic effects by promoting neuroprotection and reducing tumor growth.

Antioxidant Activity

The antioxidant properties of chromone derivatives are also noteworthy. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and aging .

Synthetic Methodologies

The synthesis of this compound involves several steps that utilize various reagents and conditions to achieve the desired compound efficiently.

Synthesis Route

A typical synthetic route includes the following steps:

  • Formation of the Chromone Core : The initial step involves synthesizing the chromone structure through condensation reactions. Benzaldehyde+Malonic acidChromone derivative\text{Benzaldehyde}+\text{Malonic acid}\rightarrow \text{Chromone derivative}
  • Introduction of the Benzothiazole Moiety : The benzothiazole unit is integrated through cyclization reactions involving thiourea derivatives. Chromone derivative+ThioureaBenzothiazole derivative\text{Chromone derivative}+\text{Thiourea}\rightarrow \text{Benzothiazole derivative}
  • Final Modification : The final compound is obtained by introducing the methoxyethyl group via nucleophilic substitution reactions.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerChromone derivativesInhibition of cell motility and actin reorganization
Anti-inflammatoryChromone analogsModulation of inflammatory pathways
Enzyme InhibitionGSK inhibitorsNeuroprotection and reduced tumor growth
AntioxidantVarious chromone derivativesScavenging free radicals

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share core benzothiazole or thiazole motifs with the target molecule but differ in substituents and functional groups:

Compound Name / ID Core Structure Key Substituents Molecular Weight Key Features
Target Compound Benzothiazol-2-ylidene + coumarin 3-(2-Methoxyethyl), 4-oxo-chromene 436.46 g/mol Coumarin carboxamide enhances hydrogen bonding; 2-methoxyethyl improves solubility .
A-836,339 () Thiazol-2-ylidene + cyclopropane 3-(2-Methoxyethyl), tetramethylcyclopropane 308.42 g/mol Cyclopropane carboxamide may confer rigidity; potential cannabinoid receptor ligand .
AB-CHFUPYCA () Thiazol-2-ylidene + cyclopropane 3-(2-Methoxyethyl), 4,5-dimethyl 322.45 g/mol Methyl groups increase steric bulk; reduced solubility vs. target compound .
BA93914 () Benzothiazol-2-ylidene + acetamide 2-Methoxyethyl, piperazine-sulfanyl 514.66 g/mol Piperazine enhances basicity; sulfanyl group may alter metabolic stability .
C24H20N2O2S () Dihydrothiazol-2-ylidene + benzamide 3-(2-Methoxyphenyl), 4-phenyl 408.49 g/mol Aromatic substituents increase hydrophobicity; planar benzamide may limit solubility .

Key Structural Insights :

  • The 2-methoxyethyl group is a shared feature in A-836,339, AB-CHFUPYCA, and the target compound, likely improving solubility by introducing polar ether linkages .
  • Piperazine in BA93914 introduces basicity, contrasting with the neutral coumarin system in the target compound, which may influence pharmacokinetics .
Crystallographic and Geometric Properties
  • Target Compound : Expected planar geometry due to coumarin’s aromaticity. The dihedral angle between benzothiazole and coumarin rings likely influences packing efficiency and melting point.
  • C24H20N2O2S (): Crystal structure (R factor = 0.038) shows typical bond lengths (C–C: 1.35–1.52 Å) and a near-planar benzothiazole-benzamide system .
  • (2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide (): Exhibits a twisted conformation (R factor = 0.043) due to steric hindrance from the chlorobenzyl group, reducing crystallinity compared to the target compound .

Biological Activity

N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring , a chromene moiety , and a carboxamide group . Its molecular formula is C15H15N3O4SC_{15}H_{15}N_{3}O_{4}S, and it exhibits unique properties due to the interaction of these functional groups.

The biological activity of this compound is believed to be multifaceted:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in various metabolic pathways. For instance, it has been shown to interact with glycogen synthase kinase 3β (GSK-3β), a target for diseases like Alzheimer's and cancer. In vitro studies have demonstrated that the compound can increase GSK-3β Ser9 phosphorylation levels, indicating its inhibitory effect on GSK-3β activity .
  • Antioxidant Activity : The presence of the chromene structure suggests potential antioxidant properties. Compounds with similar structures have been reported to scavenge free radicals effectively .
  • Anti-inflammatory Effects : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. This suggests that this compound may also exhibit anti-inflammatory properties .

Therapeutic Applications

The biological activities suggest several therapeutic applications:

  • Neurodegenerative Diseases : Due to its interaction with GSK-3β, the compound holds promise for treating Alzheimer's disease. The modulation of this kinase could potentially alleviate cognitive decline associated with neurodegeneration.
  • Cancer Treatment : The inhibition of pathways involved in cancer cell proliferation makes this compound a candidate for further research in oncology.
  • Inflammatory Disorders : Given its potential anti-inflammatory properties, it may be useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyCompoundKey Findings
F389-0663 (related oxazine)Potent GSK-3β inhibitor with IC50 = 1.6 μM; increased phosphorylation at Ser9 in neuroblastoma cells.
Chromone derivativesShowed dual inhibitory effects against AChE and BChE; potential applications in Alzheimer's treatment.
Benzothiazole derivativesExhibited anti-hyperlipidemic effects; relevant for metabolic disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide?

  • The synthesis typically involves multi-step organic reactions. A standard approach includes:

Benzothiazole ring formation : Condensation of 2-aminothiophenol derivatives with carbonyl-containing precursors under acidic conditions.

Chromene-carboxamide linkage : Coupling the benzothiazole intermediate with 4-oxo-4H-chromene-2-carboxylic acid using coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane).

Functionalization : Introduction of the 2-methoxyethyl group via nucleophilic substitution or Mitsunobu reaction .

  • Key challenges include regioselectivity in benzothiazole formation and maintaining stereochemical integrity during coupling.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm the Z-configuration of the benzothiazol-2-ylidene moiety and methoxyethyl substitution patterns. Aromatic protons in the chromene ring appear as distinct doublets (δ 6.8–8.2 ppm) .
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch of carboxamide) and ~1250 cm⁻¹ (C-O-C stretch of methoxyethyl) validate functional groups .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly the (2Z) configuration and dihedral angles between benzothiazole and chromene planes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions during coupling .
  • Catalysts : Palladium on carbon (Pd/C) or copper(I) iodide improves cyclization efficiency in benzothiazole formation .
  • Temperature Control : Maintaining 60–80°C during condensation steps prevents premature decomposition .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Purity Verification : Discrepancies may arise from impurities; repurify via column chromatography or recrystallization (e.g., ethanol/water mixtures) .
  • Assay Standardization : Re-evaluate bioactivity under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .
  • Structural Analog Comparison : Test derivatives (e.g., halogenated benzothiazoles or methoxy-substituted chromenes) to identify substituents influencing activity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?

  • Substituent Variation :

  • Replace the 2-methoxyethyl group with bulkier alkoxy chains (e.g., 2-ethoxyethyl) to assess steric effects on target binding .
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the chromene ring to modulate electronic properties .
    • Biological Testing : Prioritize analogs showing ≥50% inhibition in enzyme assays (e.g., kinase or protease inhibition) for further optimization .

Methodological Challenges

Q. What computational approaches predict the compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., ATP-binding pockets in kinases). Key residues (e.g., Lys33 in PKA) may form hydrogen bonds with the carboxamide group .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify persistent binding conformations .

Q. How can researchers address the compound’s instability in aqueous environments?

  • Formulation Adjustments : Encapsulate in liposomes or cyclodextrins to enhance solubility and reduce hydrolysis of the carboxamide group .
  • Storage Conditions : Store at -20°C under argon to prevent oxidation of the benzothiazol-2-ylidene moiety .

Future Directions

Q. What are understudied applications of this compound in interdisciplinary research?

  • Photodynamic Therapy : The chromene moiety’s fluorescence (λem ~450 nm) suggests potential as a photosensitizer. Test light-induced ROS generation in cancer cell lines .
  • Materials Science : Explore its use in organic semiconductors due to extended π-conjugation between benzothiazole and chromene .

Q. How can high-throughput screening (HTS) accelerate its translational potential?

  • Library Design : Include 50–100 analogs with diversified substituents in HTS platforms (e.g., Enamine REAL Space).
  • Automated Assays : Use fluorescence-based readouts (e.g., FRET) to screen for protease inhibition at nanomolar concentrations .

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